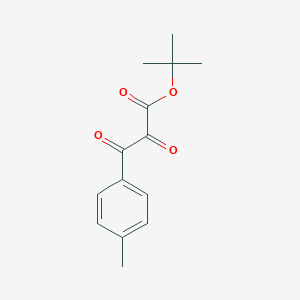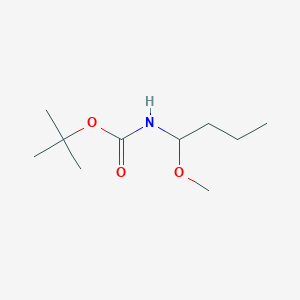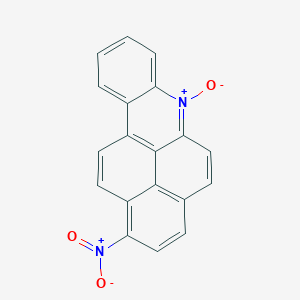
Picroside III
概要
説明
Picroside III is a natural iridoid glycoside compound found in the plant Picrorhiza scrophulariiflora. It is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
作用機序
Target of Action
Picroside III, an active ingredient of the traditional Chinese medicine Picrorhiza scrophulariiflora , has been found to target Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It is also involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
This compound interacts with its target, NFκB, potentially influencing various signaling pathways in normal and cancerous conditions . .
Biochemical Pathways
This compound affects the NFκB pathway, which is linked with endocrine and chemotherapy resistance and influences angiogenesis and inflammation pathways . It also promotes AMP-activated protein kinase (AMPK) phosphorylation , a key energy sensor in cells that maintains energy homeostasis.
Pharmacokinetics
The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) . The studies suggest that this compound has favorable characteristics for efficient uptake into the body . .
Result of Action
This compound has shown significant protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It alleviates clinical signs of colitis, promotes wound healing, decreases the permeability of the cell monolayer, and regulates the expression of various proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Picrorhiza scrophulariiflora can be affected by different culture conditions, such as light and temperature . .
生化学分析
Cellular Effects
Some studies suggest that it may have protective effects on intestinal epithelial barrier integrity
Molecular Mechanism
One study suggests that Picroside III may exert its effects through the activation of AMP-activated protein kinase (AMPK), which could influence the expression of certain proteins
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Picroside III involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include iridoid precursors and glucose derivatives. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Picrorhiza scrophulariiflora. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .
化学反応の分析
Types of Reactions: Picroside III undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its role in modulating cellular pathways and protecting against oxidative stress.
類似化合物との比較
- Picroside I
- Picroside II
- Minecoside
- Sweroside
Picroside III stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and therapeutic development.
特性
IUPAC Name |
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKZOXJAHOIER-GGKKSNITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346770 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770721-33-0 | |
| Record name | 6-O-trans-Feruloylcatalpol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Picroside III in alleviating colitis?
A1: Research suggests that this compound exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, this compound has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []
Q2: How does this compound impact the expression of tight junction proteins in the intestinal epithelium?
A2: Studies have demonstrated that this compound can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.
Q3: Is there evidence of this compound influencing the gut microbiota composition?
A3: Yes, pretreatment with this compound has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of this compound in colitis.
Q4: What are the pharmacokinetic properties of this compound and other related iridoids?
A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.
Q5: Are there any known sources of this compound other than Picrorhiza scrophulariiflora?
A5: Yes, this compound has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of this compound for further research and development.
Q6: What are the implications of in vitro studies on Picrorhiza kurroa for this compound production?
A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain this compound. [] This advancement opens up possibilities for exploring the production of this compound through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.
Q7: Has this compound shown any potential antiviral activity?
A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for this compound and its related compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







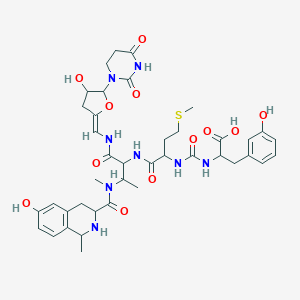
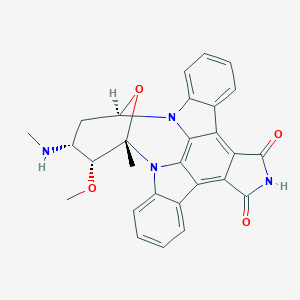
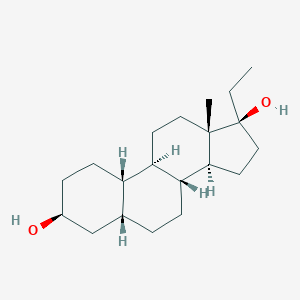
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
